molecular formula C6H16Cl2N2O2 B12411969 L-Lysine-15N-1 (dihydrochloride)

L-Lysine-15N-1 (dihydrochloride)

Cat. No.: B12411969
M. Wt: 220.10 g/mol
InChI Key: JBBURJFZIMRPCZ-KFNDHIBDSA-N
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Description

L-Lysine-15N-1 (dihydrochloride) is a stable isotope-labeled compound of L-Lysine, an essential amino acid. This compound is labeled with nitrogen-15, a stable isotope of nitrogen, which makes it particularly useful in various scientific research applications. L-Lysine plays a crucial role in human health, including connective tissue formation, carnitine synthesis, energy production, and immune function maintenance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine-15N-1 (dihydrochloride) involves the incorporation of nitrogen-15 into the L-Lysine molecule. This can be achieved through various synthetic routes, including the use of nitrogen-15 labeled precursors in the biosynthesis of L-Lysine. The reaction conditions typically involve controlled environments to ensure the incorporation of the stable isotope without compromising the integrity of the L-Lysine molecule .

Industrial Production Methods

Industrial production of L-Lysine-15N-1 (dihydrochloride) involves large-scale fermentation processes using genetically modified microorganisms that can incorporate nitrogen-15 into the L-Lysine structure. These processes are optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research applications .

Chemical Reactions Analysis

Types of Reactions

L-Lysine-15N-1 (dihydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired modifications .

Major Products Formed

The major products formed from these reactions include hydroxylysine, reduced lysine derivatives, and various substituted lysine compounds. These products have different properties and applications in scientific research .

Scientific Research Applications

L-Lysine-15N-1 (dihydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

L-Lysine-15N-1 (dihydrochloride) exerts its effects through the same mechanisms as unlabeled L-Lysine. It is involved in protein synthesis, where it is incorporated into proteins during translation. The nitrogen-15 label allows researchers to track the incorporation and metabolism of L-Lysine in various biological systems. The molecular targets and pathways involved include the lysine biosynthesis pathway, protein synthesis machinery, and various enzymes that utilize lysine as a substrate .

Comparison with Similar Compounds

L-Lysine-15N-1 (dihydrochloride) is unique due to its stable isotope label, which distinguishes it from other lysine compounds. Similar compounds include:

These similar compounds offer different labeling options, allowing researchers to choose the most appropriate label for their specific studies. The uniqueness of L-Lysine-15N-1 (dihydrochloride) lies in its single nitrogen-15 label, which provides a balance between labeling efficiency and cost .

Properties

Molecular Formula

C6H16Cl2N2O2

Molecular Weight

220.10 g/mol

IUPAC Name

(2S)-2-amino-6-(15N)azanylhexanoic acid;dihydrochloride

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i7+1;;

InChI Key

JBBURJFZIMRPCZ-KFNDHIBDSA-N

Isomeric SMILES

C(CC[15NH2])C[C@@H](C(=O)O)N.Cl.Cl

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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